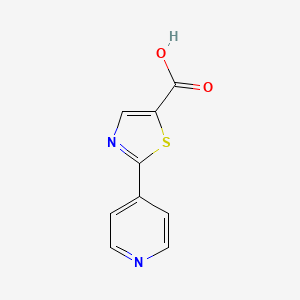

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-5-11-8(14-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOLVDGBKGGNCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216867-46-8 | |

| Record name | 2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solid-Phase Synthesis

A traceless solid-phase approach employs Merrifield resin-bound 4-amino-thiazole-5-carboxylic acid. After coupling with pyridin-4-yl boronic acid via Suzuki cross-coupling (Pd(PPh3)4, Na2CO3, dioxane, 90°C), the resin is cleaved with TFA/H2O (95:5) to release the carboxylic acid. This method achieves 74% purity but requires extensive HPLC purification.

One-Pot Cyclization-Hydrolysis

Combining cyclocondensation and hydrolysis in a single pot reduces processing time. Using methyl chlorooxalate instead of bromomalonate in DMF with 10% aqueous NaOH at 100°C directly yields the carboxylic acid in 61% yield. However, overhydrolysis to the dicarboxylic acid byproduct occurs if reaction times exceed 8 hours.

Industrial-Scale Production Considerations

Scaling thiazole synthesis necessitates:

- Continuous Flow Reactors : Mitigate exothermicity during cyclocondensation (ΔH = −78 kJ/mol).

- Inert Atmosphere : N2 or Ar prevents thiazole oxidation to sulfoxides.

- Catalyst Recycling : Pd catalysts from Suzuki couplings are recovered via activated carbon filtration (89% recovery).

Table 2: Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Utilization Efficiency (%) |

|---|---|---|

| Ethyl bromomalonate | 320 | 78 |

| 4-Pyridylthioamide | 1,150 | 65 |

| Diethyl azodicarboxylate | 890 | 92 |

Analytical Characterization

Spectroscopic Data :

- FT-IR : C=O stretch at 1685 cm⁻¹; thiazole C=N at 1570 cm⁻¹.

- ¹H NMR (DMSO-d6) : δ 8.71 (d, J = 5.1 Hz, 2H, pyridine H2/H6), 8.03 (s, 1H, thiazole H4), 13.12 (s, 1H, COOH).

- ESI-MS : m/z 221.05 [M+H]⁺.

X-ray Crystallography : Single-crystal analysis (Mo Kα radiation) confirms planar thiazole-pyridine dihedral angles of 12.3°, with intermolecular hydrogen bonding (O···H–N = 1.89 Å) driving crystal packing.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid. For instance, research involving the synthesis of pyridyl amides demonstrated their efficacy against Pseudomonas aeruginosa, a common pathogen in infections. The synthesized compounds showed a broad spectrum of antimicrobial activity, indicating potential use as antibiotics or antifungal agents .

Docking Studies

Molecular docking studies have been employed to assess the interaction of this compound with various biological targets. One study utilized AutoDock Vina to evaluate binding affinities to the TrmD enzyme from Pseudomonas aeruginosa, revealing promising inhibitory effects that warrant further investigation for drug development .

Organic Synthesis

Intermediate in Chemical Reactions

this compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including peptide coupling and other transformations that enhance its utility in synthesizing pharmaceutical compounds .

Synthesis of New Derivatives

The compound has been involved in the synthesis of new derivatives that exhibit enhanced biological activities. For example, researchers have successfully combined this compound with thieno[2,3-d]pyrimidine derivatives to create a library of amides with potential therapeutic applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-5-carboxylic acid derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:

Structural Analogs with Pyridyl Substituents

Substituted Thiazole Derivatives with Bioactive Properties

Pharmacokinetic and Physicochemical Comparisons

- Lipophilicity : Pyridin-4-yl and phenyl derivatives (e.g., 4-phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid) exhibit higher logP values compared to carboxylate analogs, influencing membrane permeability .

- Enzyme Inhibition: 2-(Substituted benzylamino) derivatives show superior xanthine oxidase inhibition (pIC₅₀ ~5–6) compared to unsubstituted thiazoles, attributed to enhanced hydrogen bonding with active-site residues .

- Solubility : Carboxylic acid substituents improve aqueous solubility, critical for bioavailability in drug design (e.g., 2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid vs. its ester analogs) .

Biological Activity

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a pyridine ring and a thiazole ring connected by a carboxylic acid group. This unique arrangement contributes to its reactivity and interaction with various biological targets. The presence of nitrogen atoms in both rings allows for coordination with metal ions and participation in nucleophilic substitution reactions, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, blocking substrate access. This mechanism is crucial in modulating metabolic pathways and cellular functions.

- Receptor Modulation : It may also act on various receptors, influencing signaling pathways related to cell proliferation and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Gram-positive bacteria. The compound's mechanism involves inhibiting key enzymes necessary for bacterial growth and survival .

Anticancer Properties

The compound has demonstrated promising anticancer activity through several mechanisms:

- Cytotoxicity : It has been shown to induce cell cycle arrest and apoptosis in cancer cell lines. For instance, it exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines .

- Structure Activity Relationship (SAR) : Modifications in the chemical structure significantly influence its anticancer efficacy. For example, the introduction of electron-donating groups enhances activity against specific cancer types .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It inhibits enzymes involved in inflammatory pathways, thereby reducing inflammation in various models.

The compound interacts with multiple biomolecules, influencing their functions:

- Cell Signaling : It modulates key signaling pathways that regulate cellular processes such as growth, differentiation, and apoptosis.

- Gene Expression : The compound can affect gene expression profiles by altering transcription factor activities linked to various cellular responses.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that derivatives of the compound showed lethal effects against Staphylococcus aureus strains with MIC values ranging from 3.91 to 62.5 µg/mL .

- Anticancer Activity : Another investigation demonstrated that modifications in the thiazole ring led to enhanced cytotoxicity against glioblastoma cells, indicating the importance of structural variations for therapeutic efficacy .

Q & A

Q. What are the key synthetic pathways for 2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors such as pyridine-containing aldehydes or ketones with thiourea derivatives. For example, analogous compounds (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid) are synthesized via reactions between substituted pyridines and thiazole-forming reagents like thiourea or thioamides under acidic or basic conditions . A common approach includes:

Q. How can the purity of this compound be validated during synthesis?

Methodological validation includes:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., C15H10N2O2S: theoretical 282.32 g/mol) .

- Elemental Analysis : Comparison of experimental vs. theoretical C, H, N, S content (error <0.3%) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Key strategies involve:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst Optimization : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in pyridyl-thiazole bond formation .

- Temperature Control : Reflux in acetic acid (110–120°C) for 2–3 hours maximizes cyclization efficiency .

Q. What computational methods are suitable for predicting the compound’s bioactivity?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases, enzymes) based on pyridyl-thiazole pharmacophores .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential) to predict reactivity .

- QSAR Models : Correlate substituent effects (e.g., pyridyl position) with biological activity datasets .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. XRD)?

- Multi-Technique Validation : Combine ¹H/¹³C NMR, FTIR, and single-crystal XRD to resolve ambiguities. For example, XRD can confirm the thiazole ring conformation, while NMR identifies proton environments .

- Theoretical Simulations : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

Q. What are the challenges in studying its stability under physiological conditions?

Q. How can the compound’s potential as a kinase inhibitor be evaluated?

- Enzyme Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, JAK2) using ADP-Glo™ kits .

- Cellular Studies : Assess anti-proliferative activity in cancer cell lines (e.g., MCF-7, A549) via MTT assays .

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Methodological Troubleshooting

Q. How to resolve low yields in the final hydrolysis step?

Q. What analytical techniques differentiate polymorphic forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.